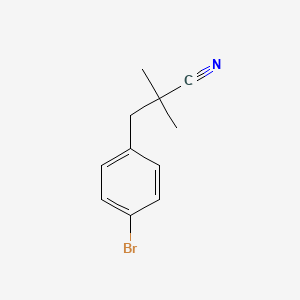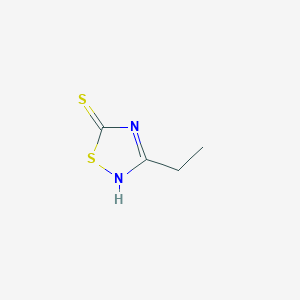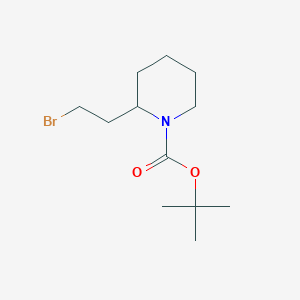
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22BrNO2 . It has a molecular weight of 292.22 . The IUPAC name for this compound is tert-butyl 2-(2-bromoethyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a 2-bromoethyl group and a tert-butyl ester group . The InChI code for this compound is 1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3 .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate: is a valuable intermediate in the synthesis of bioactive molecules. Its structure allows for the introduction of the piperidine ring, which is a common motif in many pharmaceuticals due to its ability to interact with biological targets. This compound can be used to synthesize a variety of molecules with potential antibacterial, antifungal, and anticancer properties .
Drug Discovery and Development
In drug discovery, this compound serves as a versatile building block. It can be transformed into various derivatives that are screened for therapeutic activity. The bromoethyl group in particular offers a reactive site for further functionalization, making it a key component in the development of new drugs .
Material Science
The compound’s ability to act as a precursor to more complex structures makes it useful in material science. Researchers can modify it to create novel polymers or coatings with specific properties, such as increased durability or resistance to environmental factors .
Organic Synthesis Research
As an intermediate in organic synthesis, Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate is used to develop new synthetic methodologies. Its reactivity can be harnessed to create new carbon-carbon or carbon-heteroatom bonds, expanding the toolbox available to synthetic chemists .
Catalysis
This compound can be used in catalytic processes to facilitate chemical reactions. Its structural features may be fine-tuned to create catalysts that improve the efficiency and selectivity of chemical transformations, which is crucial in industrial applications .
Chemical Education
In academic settings, this compound is used to teach advanced organic chemistry concepts. Its synthesis and reactivity provide a practical example of key principles in action, helping students understand the real-world applications of their studies .
Propriétés
IUPAC Name |
tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYSXLJZWWIAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B1466734.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)

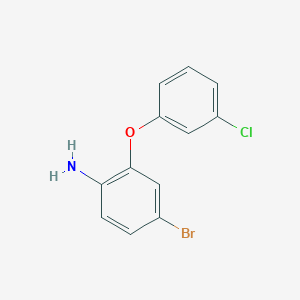
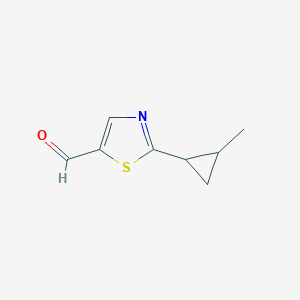
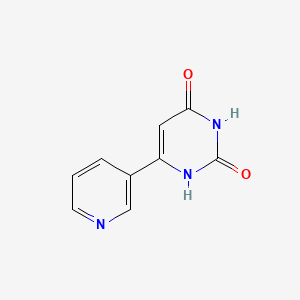

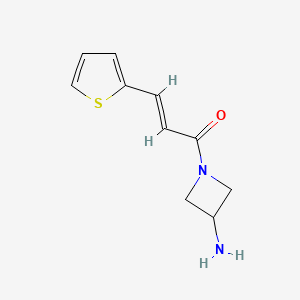
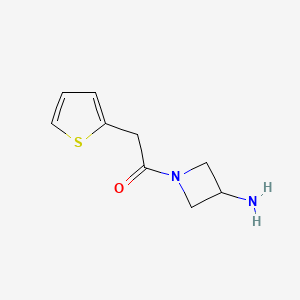
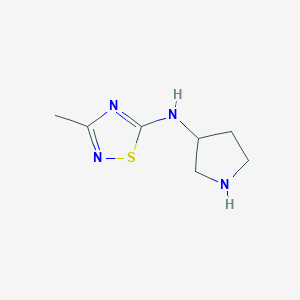
![2-Pyridin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466750.png)
